Cilostazol-d4

Übersicht

Beschreibung

Cilostazol-d4 ist eine deuterierte Form von Cilostazol, einem Chinolinonderivat, das hauptsächlich als Thrombozytenaggregationshemmer und Vasodilatator eingesetzt wird. Cilostazol wirkt durch Hemmung der Phosphodiesterase III, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) in Thrombozyten und Blutgefäßen führt . Diese Verbindung wird zur Behandlung der intermittierenden Claudicatio verwendet und wurde für verschiedene andere klinische Anwendungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Cilostazolmolekül. Dies kann durch verschiedene Verfahren erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg kann mehrere Schritte umfassen, darunter die Bildung von Zwischenverbindungen und deren anschließende Deuterierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Spezialausrüstungen und -techniken zur Handhabung deuterierter Verbindungen und zur Aufrechterhaltung der Integrität der Deuteriumatome während der gesamten Synthese umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cilostazol-d4 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of intermediate compounds and their subsequent deuteration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium atoms throughout the synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen

Cilostazol-d4 unterliegt wie sein nicht-deuteriertes Gegenstück verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cilostazol kann oxidiert werden, um seine Metaboliten zu bilden, wie z. B. 3,4-Dehydro-Cilostazol.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Tetrazolrings.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von this compound gebildet werden, gehören seine verschiedenen Metaboliten, wie z. B. 3,4-Dehydro-Cilostazol, das die pharmakologische Aktivität der Muttersubstanz beibehält .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Cilostazol-d4 functions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which results in:

- Inhibition of Platelet Aggregation : This is crucial for preventing thrombus formation in patients at risk for cardiovascular events.

- Vasodilation : this compound promotes vasodilation by preventing the phosphorylation of myosin light chain kinase, thus reducing vascular resistance and improving blood flow.

- Endothelial Function Improvement : Enhanced endothelial nitric oxide synthase (eNOS) activity leads to improved endothelial function, which is vital for cardiovascular health.

Treatment of Intermittent Claudication

This compound is primarily approved for treating intermittent claudication associated with peripheral artery disease (PAD). Clinical studies demonstrate that cilostazol significantly improves pain-free walking distances in patients suffering from this condition. For instance, a multi-center study indicated that cilostazol increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months .

Stroke Prevention

This compound has been explored for its potential in preventing recurrent strokes, particularly in patients with a history of transient ischemic attacks or non-cardioembolic ischemic strokes. It is used off-label in these scenarios to reduce the risk of severe vascular events .

Combination Therapy

Research has indicated that cilostazol can be effectively combined with other antiplatelet agents, such as aspirin, to enhance therapeutic outcomes in patients with ischemic conditions. Ongoing trials are assessing the efficacy of such combinations in improving patient outcomes after strokes .

Case Study 1: Efficacy in Peripheral Artery Disease

A study involving 200 patients with PAD demonstrated significant improvements in walking distances and quality of life metrics following treatment with cilostazol. Notably, patients reported decreased pain symptoms and improved functional capacity over a six-month period .

Case Study 2: Safety Profile

In another clinical trial assessing the safety profile of this compound, adverse events such as headache and gastrointestinal disturbances were reported; however, these were generally mild and transient, leading to high tolerability among participants .

Data Tables

Wirkmechanismus

Cilostazol-d4 exerts its effects by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels . This results in the inhibition of platelet aggregation and vasodilation. The molecular targets of this compound include phosphodiesterase III and related signaling pathways that regulate cAMP levels .

Vergleich Mit ähnlichen Verbindungen

Cilostazol-d4 kann mit anderen Phosphodiesterase-III-Hemmern verglichen werden, wie z. B.:

Amrinon: Ähnlich wie Milrinon, wird es wegen seiner inotropen und vasodilatierenden Wirkung eingesetzt.

This compound ist aufgrund seiner deuterierten Natur einzigartig, was Vorteile in Bezug auf die metabolische Stabilität und reduzierte Nebenwirkungen im Vergleich zu seinem nicht-deuterierten Gegenstück bieten kann .

Biologische Aktivität

Cilostazol-d4 is a deuterated form of cilostazol, primarily used as an internal standard for quantifying cilostazol in biological samples. Cilostazol itself is a well-known phosphodiesterase III (PDE-III) inhibitor with significant biological activity, particularly in the context of cardiovascular health and peripheral artery disease (PAD). This article delves into the biological activity of cilostazol and its deuterated counterpart, this compound, highlighting their mechanisms of action, pharmacokinetics, and clinical implications.

Cilostazol exerts its pharmacological effects primarily through the inhibition of PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP results in several key physiological responses:

- Inhibition of Platelet Aggregation : Cilostazol prevents platelet aggregation induced by various agonists such as epinephrine and collagen, thereby reducing thrombus formation.

- Vasodilation : The increased cAMP levels activate protein kinase A (PKA), which phosphorylates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

- Improvement of Endothelial Function : Cilostazol enhances nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), improving vascular function and potentially reversing endothelial dysfunction.

Pharmacokinetics

Cilostazol is absorbed after oral administration, with its bioavailability influenced by food intake. Key pharmacokinetic parameters include:

- Absorption : Bioavailability is approximately 95%, significantly increased when taken with high-fat meals.

- Metabolism : It is extensively metabolized by hepatic cytochrome P450 enzymes (mainly CYP3A4), producing active metabolites that contribute to its pharmacological effects.

- Half-life : The elimination half-life ranges from 11 to 13 hours, allowing for twice-daily dosing in clinical settings.

- Elimination : Approximately 74% of the drug is excreted in urine as metabolites, with less than 2% as unchanged cilostazol.

Clinical Studies and Findings

Cilostazol has been extensively studied for its effects on PAD and cardiovascular diseases. Below are summarized findings from significant clinical studies:

| Study Name | Population Description | Treatment Comparison | Outcome Measures |

|---|---|---|---|

| CSPS 2 Study | Patients with cerebral infarction within previous 26 weeks | Cilostazol 200 mg/day vs. Aspirin 81 mg/day | Major adverse cardiovascular events (MACE) reduction |

| TOSS-2 Study | Patients with acute symptomatic stenosis | Cilostazol 200 mg/day vs. Clopidogrel | Improved vascular patency |

| CILON-T Study | Patients undergoing drug-eluting stent placement | Cilostazol + Clopidogrel + Aspirin vs. Aspirin + Clopidogrel | Reduced restenosis rates |

| STOP-IC Study | Patients with symptomatic PAD | Cilostazol + Aspirin vs. Aspirin | Increased walking distance and reduced claudication symptoms |

Case Studies

-

Long-term Safety in PAD Patients :

A multicenter study assessed the long-term safety of cilostazol in patients with PAD. Results indicated significant improvements in walking distance and quality of life without major adverse effects over a follow-up period of six months . -

Effects on Blood Pressure :

Another study reported reductions in both systolic and diastolic blood pressure among patients treated with cilostazol, suggesting additional cardiovascular benefits beyond its antiplatelet effects .

Eigenschaften

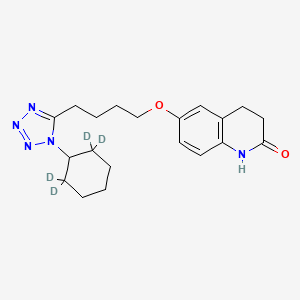

IUPAC Name |

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.